1-tert-butyl-1H-1,2,4-triazol-5-amine 1-tert-butyl-1H-1,2,4-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1247143-86-7
VCID: VC2705793
InChI: InChI=1S/C6H12N4/c1-6(2,3)10-5(7)8-4-9-10/h4H,1-3H3,(H2,7,8,9)
SMILES: CC(C)(C)N1C(=NC=N1)N
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol

1-tert-butyl-1H-1,2,4-triazol-5-amine

CAS No.: 1247143-86-7

VCID: VC2705793

Molecular Formula: C6H12N4

Molecular Weight: 140.19 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl-1H-1,2,4-triazol-5-amine - 1247143-86-7

Description

1-tert-butyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound belonging to the triazole family. It features a five-membered ring containing three nitrogen atoms, which are crucial for its unique chemical properties. The compound is characterized by a tert-butyl group attached to the triazole ring, enhancing its stability and lipophilicity. This makes it a valuable molecule in various scientific and industrial applications, including chemistry, biology, and medicine.

Synthesis and Reaction Conditions

1-tert-butyl-1H-1,2,4-triazol-5-amine can be synthesized through various routes, often involving the reaction of pivalic acid with thiourea to form an intermediate, which then undergoes heterocyclization with hydrazine hydrate. Industrial production typically involves large-scale synthesis using optimized conditions to ensure efficiency and consistency.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Allowing for the introduction of different functional groups using appropriate reagents.

Reaction TypeReagentsConditions
OxidationHydrogen peroxideAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionHalogenated compoundsPresence of a base

Applications in Research and Industry

1-tert-butyl-1H-1,2,4-triazol-5-amine is used as a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. It is also explored for its potential therapeutic properties, such as antimicrobial and anticancer activities. In industry, it is utilized in the development of new materials and as a ligand in catalysis.

Biological Activities and Potential Therapeutic Uses

While specific biological targets are not well-documented, the compound's interaction with copper ions is crucial for its function in bioconjugation reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is significant in click chemistry and bioorthogonal connections.

Comparison with Similar Compounds

1-tert-butyl-1H-1,2,4-triazol-5-amine is distinct due to its specific substitution pattern on the triazole ring, influencing its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets.

Future Research Directions

Further research is recommended to explore the compound's pharmacokinetic properties and toxicity through in vivo and in vitro screenings. This will help determine its potential applications in medicine and other fields.

CAS No. 1247143-86-7
Product Name 1-tert-butyl-1H-1,2,4-triazol-5-amine
Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
IUPAC Name 2-tert-butyl-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C6H12N4/c1-6(2,3)10-5(7)8-4-9-10/h4H,1-3H3,(H2,7,8,9)
Standard InChIKey CTVKXSFYBWIMAL-UHFFFAOYSA-N
SMILES CC(C)(C)N1C(=NC=N1)N
Canonical SMILES CC(C)(C)N1C(=NC=N1)N
PubChem Compound 62678660
Last Modified Aug 16 2023

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